molecular formula C9H17NO B13560871 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine

Cat. No.: B13560871
M. Wt: 155.24 g/mol
InChI Key: IBMYNSKMTSSEMY-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine (CAS: 1341693-63-7) is a bicyclic amine featuring a cyclopentane ring fused to a tetrahydrofuran (THF) moiety via a tertiary carbon bearing the amine group. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . It is commercially available but has been listed as discontinued by some suppliers (e.g., CymitQuimica) .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(4-1-2-5-9)8-3-6-11-7-8/h8H,1-7,10H2

InChI Key

IBMYNSKMTSSEMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2CCOC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Tetrahydrofuran Group Introduction: The tetrahydrofuran group is introduced via nucleophilic substitution reactions.

    Amine Group Addition:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Pathway

  • Amine addition to hemiacetals : A cyclopentanamine derivative (e.g., cyclopentylamine) could react with a hemiacetal substrate (e.g., tetrahydrofuran-3-yl hemiacetal) under controlled conditions.

  • Formation of imine intermediates : Intramolecular hydrogen bonding stabilizes intermediate imines, enabling stereoselective cyclization.

  • Cyclization to form fused rings : A tetrahydrofuran moiety may participate in cyclization via nucleophilic attack or enolate formation, yielding the desired product.

Example Reaction Conditions (adapted from analogous systems):

  • Solvent : 1,1,1-trifluoroethanol (TFE) or dichloromethane

  • Temperature : 70°C under microwave irradiation

  • Yield : High yields (38–99%) with excellent stereoselectivity (>99% ee)

Substitution Reactions

Tetrahydrofuran’s oxygen atom may act as a directing group in substitution reactions. For example:

  • Alkylation/Acylation : The amine group could undergo alkylation or acylation via nucleophilic attack (e.g., reaction with alkyl halides or acyl chlorides).

  • Nucleophilic Substitution : The tetrahydrofuran ring may participate in ring-opening reactions under acidic or basic conditions, though this is less likely due to its stability.

Cross-Coupling Reactions

The cyclopentanamine core could enable transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig aminations), though specific examples are not detailed in the provided sources.

Stereoselectivity and Mechanistic Insights

DFT calculations from analogous systems reveal that non-covalent interactions (e.g., π–π stacking, hydrogen bonding) drive stereoselectivity in cyclization steps . For instance:

  • Imine formation : Intramolecular hydrogen bonds stabilize cyclic transition states, favoring Si-face attack .

  • Cyclization : Lower-energy transition states (ΔΔG‡ ≈ 2–8 kcal/mol) favor specific diastereomers .

Table 1: Stereoselectivity in Analogous Systems

Reaction FeatureOutcomeReference
Diastereoselectivity>99:1 dr (via hydrogen bonds)
Enantiomeric Excess (ee)>99% ee (via non-covalent interactions)
Transition State EnergyΔΔG‡ ≈ 2–8 kcal/mol (TS-1 vs. TS-1′)

Limitations and Challenges

  • Scalability : While milligram-to-kilogram syntheses are reported for bicyclic systems , cyclopentanamine derivatives may require optimized protocols.

  • Thermal Stability : Tetrahydrofuran-containing compounds may undergo degradation under harsh conditions, necessitating mild reaction parameters.

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₇NO 155.24 Cyclopentane + THF, tertiary amine
1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine C₁₁H₁₇N₃O 185.28 Cyclopentane + morpholine, secondary amine
1-Cyclopropyl-1H-pyrazol-3-amine C₆H₉N₃ 123.16 Cyclopropane + pyrazole, primary amine
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride C₇H₁₄ClNO 163.65 Cyclopropane + THF, hydrochloride salt

Key Observations :

  • The THF-containing compounds exhibit higher molecular weights compared to non-oxygenated analogs (e.g., 1-cyclopropyl-1H-pyrazol-3-amine) due to the oxygen atom in THF .
  • The hydrochloride salt of [1-(THF-3-yl)cyclopropyl]amine (CAS: 1245643-87-1) enhances stability and solubility, a common modification for amines .

Pharmacological and Physicochemical Properties

While direct pharmacological data for 1-(THF-3-yl)cyclopentan-1-amine are scarce, insights can be drawn from analogs:

  • Solubility : The THF group likely improves water solubility compared to purely hydrocarbon analogs (e.g., cyclopropane derivatives) due to oxygen’s polarity .
  • Stability : Hydrochloride salts (e.g., [1-(THF-3-yl)cyclopropyl]amine HCl) demonstrate enhanced shelf life compared to free bases, a consideration for pharmaceutical development .

Biological Activity

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopentane ring attached to a tetrahydrofuran moiety. This structural configuration may influence its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : Similar compounds have shown the ability to bind to specific protein sites, influencing cell signaling pathways. For instance, thiourea derivatives have been documented to inhibit proteins involved in cancer progression.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
  • Inhibition of Enzymatic Activity : Research indicates that derivatives can act as inhibitors of key enzymes in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
1-(Phenyl)-3-(methyl)thioureaInhibits B-cell lymphoma protein
1-(Pyridin-4-yl)-3-(methyl)thioureaSpecific enzyme inhibition
1-(Thiazol-2-yl)-3-(methyl)thioureaExhibits antimicrobial properties
1-(Cyclopentyl)-3-(methyl)thioureaPotential use in drug delivery systems

Notable Research Findings

  • Inhibition Studies : A study highlighted the inhibitory effects of similar compounds on the NADH:ubiquinone oxidoreductase complex, which is crucial for ATP production in cells, indicating potential applications in cancer therapy .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of related cyclopentane derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects .
  • Therapeutic Applications : The structural similarities with known inhibitors suggest that this compound could be developed into therapeutic agents targeting specific diseases, particularly those involving metabolic dysregulation or microbial infections .

Q & A

Q. What are the common synthetic routes for 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine, and how can reaction progress be monitored?

A typical synthetic route involves cyclization or coupling reactions using tetrahydrofuran derivatives and cyclopentane-based amines. For example, phosphazene derivatives can be synthesized by reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) at room temperature, followed by triethylamine-mediated purification . Thin-layer chromatography (TLC) is a critical tool for monitoring reaction progress, ensuring product formation before isolating compounds via column chromatography. Contaminants like triethylammonium chloride salts are removed via filtration prior to solvent evaporation .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

While direct storage data for this compound is limited, structurally similar amines (e.g., 3-Phenylcyclopentan-1-amine) require storage in dry, ventilated conditions at 2–8°C to prevent degradation . Handling should include personal protective equipment (PPE) such as gloves, masks, and protective eyewear. Moisture-sensitive reactions should be conducted under inert atmospheres (e.g., nitrogen) to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

Stereochemistry is influenced by reaction conditions and precursor configurations. For example, racemic mixtures of tetrahydrofuran-containing pyrazoles can form intramolecular N–H⋯N hydrogen bonds that stabilize specific stereoisomers . X-ray crystallography is essential for resolving absolute configurations, as seen in studies of N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, where asymmetric units are connected by non-crystallographic inversion centers . Chiral catalysts or enantiopure starting materials may further enhance stereoselectivity.

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Discrepancies between nuclear magnetic resonance (NMR) and mass spectrometry (MS) data often arise from impurities or isotopic interference. For example, chlorine isotopes in hydrochloride salts (e.g., 1-(Trifluoromethyl)cyclopentan-1-amine hydrochloride) can complicate MS interpretation . Cross-validation with high-resolution MS (HRMS) and infrared (IR) spectroscopy is recommended. Additionally, computational tools like density functional theory (DFT) can predict NMR chemical shifts to verify structural assignments .

Q. What role does the tetrahydrofuran moiety play in modulating reactivity in cross-coupling reactions?

The tetrahydrofuran ring enhances solubility in polar solvents and stabilizes intermediates via oxygen lone-pair interactions. For instance, THF facilitates phosphazene synthesis by coordinating to metal catalysts or stabilizing transition states during nucleophilic substitutions . In Suzuki-Miyaura couplings, the oxygen atom may act as a directing group, influencing regioselectivity. Comparative studies with non-oxygenated analogs (e.g., cyclohexylpropan-1-amine derivatives) can clarify these effects .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystalline forms?

Single-crystal X-ray diffraction is the gold standard for identifying hydrogen-bonding patterns. In racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, intramolecular N–H⋯N bonds stabilize the crystal lattice, while weak C–H⋯O interactions contribute to packing . Pair distribution function (PDF) analysis can supplement diffraction data for amorphous or poorly crystalline samples.

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for similar compounds?

Yield variations often stem from differences in reaction scale, solvent purity, or catalyst loading. For example, phosphazene synthesis yields depend on the stoichiometric ratio of triethylamine to diamine precursors . Systematic optimization using design of experiments (DoE) can identify critical parameters. Contradictory melting/boiling point data (e.g., for 1-Thiophen-3-yl-cyclopropylamine) may arise from polymorphic forms or measurement techniques (predicted vs. experimental) .

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